6-Hydroxybenzofuran-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKJBKYXUNXYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452027 | |
| Record name | 6-Hydroxybenzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-49-5 | |
| Record name | 6-Hydroxybenzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biogenetic Considerations
Discovery and Isolation of 6-Hydroxybenzofuran-2(3H)-one from Botanical Sources
The compound this compound has been identified and isolated from various plant species. Notably, it has been sourced from the herbs of Flueggea acicularis. chemfaces.com While it is recognized as a natural product, detailed information regarding its initial discovery and the specific methods of isolation from a wide array of botanical sources remains a subject of ongoing research. The presence of benzofurans and their derivatives has been reported in numerous plant families, where they are thought to contribute to defense mechanisms or act as signaling molecules. ontosight.ai
Below is a table summarizing the known botanical source for this compound:
| Botanical Source |
| Flueggea acicularis chemfaces.com |
Proposed Biogenetic Pathways and Relationships to Naturally Occurring Chalconoids
The biogenesis of this compound is understood to be linked to the metabolic pathways of chalconoids. Chalcones are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. iiarjournals.org They serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids. iiarjournals.org
The proposed biosynthetic route to aurones, which are structurally related to this compound, involves a two-step process. The initial step is the synthesis of 2'-hydroxychalcones. nih.gov This is followed by hydroxylation and oxidative cyclization of these hydroxychalcones, a process catalyzed by enzymes such as chalcone (B49325) hydroxylase (CHH) and aurone (B1235358) synthase (AUS). nih.gov Specifically, the cyclization of 2,4-dihydroxyphenacylchloride is a known pathway to produce 6-hydroxybenzofuran-3(2H)-one, a closely related compound. tandfonline.comtandfonline.com This suggests a similar cyclization mechanism could be involved in the formation of this compound from a chalcone-derived precursor. The structural relationship and shared biogenetic origins highlight the intricate network of secondary metabolite production within plants.
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 6-Hydroxybenzofuran-2(3H)-one Core
The formation of the benzofuran-2(3H)-one ring system can be achieved through various intramolecular cyclization reactions. A general and classical approach involves the acid-catalyzed cyclization of o-hydroxyaryl alkanoic acids, though the availability of these starting materials can be a limiting factor. unimi.it Alternative strategies often focus on the cyclization of precursors like α-phenoxycarbonyl compounds. oregonstate.edu
Reductive Cyclization Approaches to Benzofuran-2(3H)-ones
Another modern approach is the palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols. nih.gov This process utilizes formic acid as a carbon monoxide (CO) source, effectively achieving a carbonylative cyclization to furnish the benzofuran-2(3H)-one ring. nih.gov This method has been demonstrated for a variety of substituted benzofuran-2(3H)-ones, providing moderate to good yields. nih.gov
Cyclization Reactions from Substituted Phenacyl Chlorides
The cyclization of substituted phenacyl chlorides is a widely documented method, primarily for the synthesis of the isomeric benzofuran-3(2H)-ones. Specifically, 6-hydroxybenzofuran-3(2H)-one is readily produced via the intramolecular cyclization of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone. tandfonline.com This precursor is synthesized from resorcinol (B1680541) derivatives. The cyclization is typically mediated by a mild base. While this pathway is highly efficient for the 3-oxo isomer, it is not a direct route to this compound.
Hoesch Reaction-Based Synthetic Pathways
The Hoesch (or Houben-Hoesch) reaction is a key transformation for producing the precursors required for certain hydroxybenzofuranone isomers. nibs.ac.cn The reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a polyphenol, to form an aryl ketone, which proceeds via an imine intermediate. nibs.ac.cnnih.gov
This pathway is instrumental in the synthesis of 6-hydroxybenzofuran-3(2H)-one. The Hoesch reaction of resorcinol with chloroacetonitrile, using a Lewis acid catalyst like zinc chloride in the presence of hydrogen chloride gas, generates 2-chloro-1-(2,4-dihydroxyphenyl)ethanone. iau.ir This ketone is the direct precursor that undergoes intramolecular cyclization to yield 6-hydroxybenzofuran-3(2H)-one. A similar Hoesch reaction between phloroglucinol (B13840) and a cyanohydrin has also been reported to produce a diphenolic benzofuranone intermediate. nih.gov
Cycloaddition-Cycloreversion Sequences in Benzofuran (B130515) Synthesis
Cycloaddition reactions offer a sophisticated approach to constructing complex heterocyclic systems, including the benzofuranone core. A notable example is the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which proceeds through a Diels-Alder cycloaddition. oregonstate.edu This initial [4+2] cycloaddition forms a bicyclic intermediate that subsequently undergoes a cascade of reactions, including elimination and cyclization, to regioselectively yield highly substituted benzofuranones. oregonstate.edu The process can be tuned with Lewis or protic acids to optimize the yield of the desired benzofuranone product. oregonstate.edu
Another advanced strategy involves the intramolecular [4+2]-cycloaddition of an o-quinone methide (o-QM), generated in situ from a benzofuran derivative, with an internal olefin to construct complex polycyclic systems that contain the benzofuranone moiety. nih.gov
Catalyst-Mediated Methods for Core Formation
Catalysis is central to many modern synthetic routes for benzofuranones, enabling high efficiency and selectivity.
Barium Hydroxide (B78521): Activated barium hydroxide (Ba(OH)₂) is a highly effective solid base catalyst for the synthesis of 6-hydroxybenzofuran-3(2H)-one. tandfonline.com When 2,4-dihydroxyphenacylchloride is ground with activated Ba(OH)₂, it undergoes rapid cyclization to produce the target 3-oxo isomer in excellent yields under solvent-free conditions. tandfonline.com This method is noted for its simplicity, speed, and eco-friendly nature. tandfonline.com
Clay Catalysis: Acid-treated clays, such as Montmorillonite K10, can serve as catalysts for condensation reactions involving the benzofuran-3(2H)-one core. acs.org These reactions are often performed under solventless conditions with microwave irradiation to produce derivatives like acyl-aurones. acs.org
Palladium Catalysis: Palladium catalysts are pivotal in the synthesis of the benzofuran-2(3H)-one core. A key method is the carbonylative cyclization of 2-hydroxybenzyl alcohols using a palladium catalyst and formic acid as the CO source, which provides a direct route to various benzofuran-2(3H)-one derivatives. nih.gov
Synthesis of Chemically Modified Analogues and Derivatives of this compound
The this compound core is a versatile template for creating a diverse range of derivatives through chemical modification. The phenolic hydroxyl group and the active methylene (B1212753) group at the C-3 position are common sites for functionalization.
A significant class of derivatives is formed through domino Friedel-Crafts/lactonization reactions. For example, reacting polyphenols like hydroquinone (B1673460) with electrophiles such as 3,3,3-trifluoromethyl pyruvate (B1213749) leads to the formation of 3,6-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one. mdpi.com This methodology has been extended to various polyphenols to create a library of multi-hydroxylated benzofuran-2-one derivatives. mdpi.com
Further modifications can be made to the core structure. The synthesis of 2-aroyl-3-methyl-6-hydroxybenzofuran derivatives has been achieved, demonstrating functionalization at both the C-2 and C-3 positions. arabjchem.org Additionally, the core can be used to synthesize more complex heterocyclic systems, such as novel 1,3-thiazoles, which have shown antimicrobial activities. chemfaces.combiocrick.com
The following table summarizes selected examples of synthesized derivatives, showcasing the chemical diversity achievable from the this compound scaffold.
| Compound Name | Starting Materials | Key Reaction Type | Reference |
| 3,6-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Hydroquinone, 3,3,3-Trifluoromethyl pyruvate | Domino Friedel-Crafts/Lactonization | mdpi.com |
| 3,4,6-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 1,2,4-Benzenetriol, 3,3,3-Trifluoromethyl pyruvate | Domino Friedel-Crafts/Lactonization | mdpi.com |
| 2-Benzoyl-3-methyl-6-hydroxybenzofuran | 2-Benzoyl-3-methyl-6-benzyloxybenzofuran | Demethylation with BBr₃ | arabjchem.org |
| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Corresponding ester | Hydrolysis | nih.gov |
| 6-Hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles | 6-Hydroxybenzofuran-3(2H)-one, Thioamide, α-haloketone | Hantzsch Thiazole (B1198619) Synthesis | chemfaces.combiocrick.com |
Functionalization via Heterocyclic Annulation (e.g., Thiazoles, Pyrazoles, Imidazoles)
The fusion of heterocyclic rings onto the this compound framework is a powerful strategy to create complex polycyclic systems. This approach often involves the reaction of a functionalized benzofuranone with a suitable binucleophilic reagent, leading to the construction of a new heterocyclic ring.
Thiazoles: Thiazole-fused benzofuranones can be synthesized through various routes. For instance, reacting a chalcone (B49325) derived from a 6-hydroxybenzofuranone with thiourea (B124793) can lead to the formation of a pyrimidine-2-thione ring, which can be further modified. journalijar.com Another approach involves the reaction of a 2-acetyl-6-hydroxybenzofuranone derivative with 2-aminothiazole (B372263) in the presence of formaldehyde (B43269) to introduce a thiazolylaminomethyl group. journalijar.com Research has shown that incorporating a thiazole moiety can be a key factor in the biological activity of the resulting hybrid molecules. nih.gov
Pyrazoles: The synthesis of pyrazole-fused benzofuranones is well-documented. A common method involves the condensation of a 3-benzoylbenzofuran with hydrazine (B178648) hydrate (B1144303), which results in the formation of a pyrazole (B372694) ring. rsc.org This reaction can be carried out at room temperature in methanol. rsc.org The resulting pyrazole derivatives have been investigated for various biological activities. rsc.org Another strategy involves the reaction of chalcones derived from 2-acetyl-5-substituted benzofurans with hydrazine hydrate or phenyl hydrazine to yield pyrazoline derivatives. researchgate.net This method can be performed using eco-friendly techniques such as solvent-drop grinding with a catalyst like DABCO. researchgate.net
Imidazoles: Imidazole-containing benzofuranone derivatives have also been synthesized. For example, 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one can be reacted with various reagents to create fused imidazole (B134444) systems. nih.gov Additionally, the alkylation of the N-imidazole of benzofuranyl-2-imidazole derivatives can be achieved using reagents like methyl iodide or ethyl bromide. kuleuven.be The synthesis of l-[(benzofuran-2-yl) phenylmethyl] imidazoles has also been reported, with studies on their enantioselectivity. nih.gov
Strategies for Aromatic and Lactone Ring Substitutions
Introducing substituents onto the aromatic and lactone rings of this compound is a fundamental strategy for modifying its properties.
Aromatic Ring Substitution: The aromatic ring of this compound can be functionalized through various reactions. For instance, the introduction of a hydroxymethyl or methoxymethyl group at the 6-position can be achieved by first converting 3-methoxybenzyl alcohol to its acetate, followed by chloroacetylation and cyclization to yield the 6-substituted 3-benzofuranone. nih.gov Bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid can be achieved to introduce a bromine atom onto the aromatic ring. mdpi.com Furthermore, the hydroxyl group at the 6-position is considered crucial for the antibacterial activity of certain derivatives. researchgate.net
Lactone Ring Substitution: The lactone ring also offers opportunities for substitution. For example, 3-substituted-2-benzofuranones can undergo enantioselective amination. researchgate.net The synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones can be achieved through a domino reaction involving a Michael addition and lactonization. royalsocietypublishing.org Additionally, the reaction of benzofuran-2(3H)-one-type olefins with para-quinone methides can lead to the diastereoselective synthesis of spirobenzofuranone scaffolds. rsc.org
Asymmetric Synthesis and Stereoselective Approaches in Derivative Preparation
The development of asymmetric and stereoselective methods for the synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds.
Research has focused on the catalytic asymmetric amination of 3-substituted-2-benzofuranones. researchgate.net Furthermore, the diastereoselective synthesis of chroman-bearing spirobenzofuranone scaffolds has been accomplished through an oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. rsc.org The use of chiral N-substituted (ortho-hydroxy)phenyl acetic acid ethyl esters has been explored to potentially induce stereoselectivity in the preparation of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org The enantioselectivity of substituted l-[(benzofuran-2-yl) phenylmethyl] imidazoles as inhibitors of certain enzymes has also been investigated. nih.gov
Methodological Innovations in Synthetic Chemistry
Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental footprint of benzofuranone synthesis. These innovations include the development of one-pot reaction sequences and the implementation of green chemistry principles.
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts.
Several one-pot methods for the synthesis of benzofuranone derivatives have been reported. For instance, an efficient and eco-friendly one-pot synthesis of aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, has been achieved by grinding substituted 2-hydroxyphenacylchloride with aryl aldehydes using activated barium hydroxide as a solid base and support. researchgate.nettandfonline.com This solvent-free approach provides high yields in a short time. researchgate.nettandfonline.com Another example is the one-pot synthesis of various benzofurans through the heteroannulation of benzoquinone derivatives catalyzed by acetic acid. dtu.dk Additionally, a green one-pot synthesis of a furan-2(3H)-one derivative has been developed using microwave irradiation. rsc.org
Eco-Friendly and Green Chemistry Protocols in Benzofuranone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzofuranones to minimize environmental impact.
A notable green method for the synthesis of aurones involves the condensation of benzofuranones with aromatic aldehydes in neat water, eliminating the need for catalysts, organic solvents, and extensive work-up procedures. arkat-usa.org This protocol is particularly suitable for the synthesis of hydroxy-substituted aurones without the need for protecting groups. arkat-usa.org Another eco-friendly approach utilizes zirconium chloride as a catalyst for the synthesis of benzofuran-based chalcones at room temperature without a solvent. researchgate.net Microwave-assisted synthesis has also been employed as a green technique for preparing 2(3H)-benzofuranone, offering advantages such as shorter reaction times and reduced energy consumption. patsnap.com Furthermore, the use of proline-based natural deep eutectic solvents (NADES) as both a solvent and catalyst for the Knoevenagel condensation of benzofuranone showcases a novel green chemistry strategy. researchgate.net
Structural Elucidation Methodologies for Novel Analogues (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, High-Resolution Mass Spectrometry)
The characterization of novel this compound analogues relies on a combination of powerful spectroscopic techniques to determine their precise chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for elucidating the structure of benzofuranone derivatives. mdpi.comacs.org For example, in the ¹H NMR spectrum of 6-hydroxybenzofuran-3(2H)-one, characteristic signals for the methylene protons of the lactone ring and the aromatic protons can be observed. tandfonline.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity between atoms within the molecule. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS and HRMS are crucial for determining the molecular weight and elemental composition of newly synthesized compounds. mdpi.comacs.org HRMS, in particular, provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. mdpi.comroyalsocietypublishing.orgacs.org These techniques are routinely used to confirm the identity of synthesized benzofuranone derivatives. mdpi.comacs.org For instance, the molecular formula of novel benzofuran–thiazolylhydrazone derivatives has been confirmed using HRMS. acs.org
The combination of these analytical methods provides a comprehensive picture of the molecular structure of novel this compound analogues, which is essential for understanding their chemical properties and potential applications. The structure and relative configuration of complex derivatives, such as spirobenzofuranones, have been unequivocally determined using a combination of HRMS, NMR spectroscopy, and single-crystal X-ray analysis. rsc.org
Biological Activities and Pharmacological Profiles
Antimicrobial Spectrum and Efficacy of 6-Hydroxybenzofuran-2(3H)-one Derivatives
Derivatives of this compound have demonstrated notable antimicrobial properties, with a broad spectrum of activity against various bacterial and fungal strains. The structural modifications of the parent molecule have a significant impact on the potency and selectivity of these compounds.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Research has consistently shown that derivatives of this compound exhibit promising antibacterial activity. A series of 3-substituted-imine-6-hydroxy-benzofuran derivatives, for instance, displayed a selective and potent action against Gram-positive bacteria. researchgate.net In particular, compounds bearing a hydroxyl group at the C-6 position have been associated with excellent antibacterial activity against all tested strains, with MIC80 values ranging from 0.78 to 3.12 μg/mL. nih.gov
The introduction of different substituents at various positions of the benzofuran (B130515) ring has been a key strategy in enhancing antibacterial efficacy. For example, some 1,2,4-triazole (B32235) derivatives linked to a benzofuran core have shown significant activity against both Gram-positive and Gram-negative bacteria. d-nb.info Similarly, the uricosuric drug Benzbromarone, a benzofuran derivative, has been found to possess potent antibacterial activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. acs.org However, it showed no significant activity against Gram-negative bacteria. acs.org
In another study, thirteen novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles were synthesized and evaluated for their antimicrobial properties. researchgate.net The results indicated that derivatives containing fluorine, bromine, and hydrogen substituents on the phenyl ring were the most active antimicrobial compounds. researchgate.netbiocrick.comchemfaces.com Some of these compounds were found to be active against Gram-positive bacteria with MIC values ranging from 7.81 to 62.5 μg/ml. researchgate.net
Interactive Table: Antibacterial Activity of this compound Derivatives
| Derivative Class | Gram-Positive Activity (MIC) | Gram-Negative Activity (MIC) | Key Findings |
|---|---|---|---|
| 3-substituted-imine-6-hydroxy-benzofuran | Selective and potent activity | Less active | Hydroxyl group at C-6 is crucial for activity. nih.gov |
| Benzbromarone | 8-32 μg/mL | >256 μg/mL | Potent against clinical isolates of S. aureus, S. epidermidis, E. faecalis, and S. agalactiae. acs.org |
| 2,4-disubstituted 1,3-thiazoles | 7.81–62.5 μg/ml | Not specified | Halogen substituents enhance activity. researchgate.net |
Antifungal Activity Against Fungal Pathogens (e.g., Candida spp.)
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential, particularly against pathogenic Candida species. Several studies have reported significant antifungal activity for various synthesized compounds.
For example, a series of 3-substituted-imine-6-hydroxy-benzofuran derivatives were evaluated against Candida albicans, among other microbes. researchgate.net Furthermore, novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles have shown very strong activity against Candida spp., with MIC values as low as 1.95–15.62 μg/ml. researchgate.net Certain derivatives within this class demonstrated even more potent activity against clinical isolates of Candida spp., with MICs ranging from 0.98 to 15.62 μg/ml. researchgate.net
Other research has highlighted the antifungal potential of different structural modifications. For instance, some halogenated derivatives of 3-benzofurancarboxylic acids, derived from a 6-hydroxybenzofuran (B80719) scaffold, exhibited antifungal activity against C. albicans and Candida parapsilosis with an MIC of 100 μg/mL. mdpi.com The synthesis of novel benzofuran-triazole hybrids has also yielded compounds with promising antifungal activity. nih.gov
Interactive Table: Antifungal Activity of this compound Derivatives against Candida spp.
| Derivative Class | MIC Range (μg/mL) | Active Against |
|---|---|---|
| 2,4-disubstituted 1,3-thiazoles | 0.98 - 15.62 | Candida spp. (including clinical isolates) researchgate.net |
| Halogenated 3-benzofurancarboxylic acids | 100 | C. albicans, C. parapsilosis mdpi.com |
Efficacy Against Drug-Resistant Microorganisms
A critical area of investigation for new antimicrobial agents is their effectiveness against drug-resistant strains. Derivatives of this compound have shown promise in this regard.
Specifically, certain 3-substituted-imine-6-hydroxy-benzofuran derivatives have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC80 values of 12.5–25 μg/mL, which is comparable to the positive control, Ceftazidime. researchgate.net Moreover, the repurposed drug Benzbromarone has shown potent antibacterial activity against MRSA, with MICs ranging from 8 to 32 μg/mL. acs.org
Thieno[2,3-d]pyrimidinedione derivatives, which can be considered structurally related to benzofuran systems, have also been synthesized and tested against a range of multi-drug resistant Gram-positive organisms. nih.gov Two of these compounds displayed potent activity (2–16 mg/L) against MRSA, vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov
Anticancer and Antiproliferative Potentials
The benzofuran scaffold is also a recognized pharmacophore in the design of anticancer agents. Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines
A wide array of this compound derivatives has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines. For instance, a series of chalcone (B49325) derivatives containing a 6-methoxy benzofuran moiety were tested against human breast (MDA-MB-231) and lung (A549) cancer cell lines, with some compounds showing notable cytotoxic effects. researchgate.net Another study reported that certain benzofuran derivatives exhibited high cytotoxic activity on human breast (MCF-7, MDA-MB-231) and lung (A549, H1299) cancer cell lines, with IC50 values in the low micromolar range. researchgate.net
The introduction of halogens into the benzofuran structure has been shown to significantly enhance anticancer activity. nih.gov For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) showed promising activity against A549 lung cancer cells and HepG2 liver cancer cells. nih.govmdpi.com Furthermore, some brominated benzofuran derivatives displayed significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines, with selectivity for cancer cells over normal cells. researchgate.net
Pyrazoline derivatives bearing benzofuran and pyrazole (B372694) moieties have also been synthesized and evaluated for their anti-proliferative activity. rjpbcs.com One such compound exhibited promising activity against both liver HepG2 and breast MCF-7 cancer cell lines, with IC50 values comparable to the standard drug doxorubicin. rjpbcs.com
Interactive Table: In Vitro Cytotoxicity of this compound Derivatives
| Derivative Class | Cancer Cell Lines | IC50 Values | Key Findings |
|---|---|---|---|
| Chalcone derivatives | MDA-MB-231, A549 | Not specified | Anticancer effect observed. researchgate.net |
| Halogenated benzofurans | A549, HepG2 | Not specified | Halogenation enhances cytotoxicity. nih.govmdpi.com |
| Brominated benzofurans | K562, MOLT-4, HeLa | Not specified | Selective for cancer cells. researchgate.net |
| Pyrazoline derivatives | HepG2, MCF-7 | 4.25-4.50 µg/ml | Comparable to doxorubicin. rjpbcs.com |
Molecular Mechanisms Underlying Anticancer Effects
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Several studies have indicated that these compounds can induce apoptosis in cancer cells. For example, certain benzofuran derivatives were found to induce apoptosis via the extrinsic pathway in breast and lung cancer cells. researchgate.net The activation of caspases, key mediators of apoptosis, has also been observed. In K562 leukemia cells treated with certain benzofuran derivatives, an increase in the activity of caspase-3 and -7 was detected. researchgate.net Similarly, compound 7, a halogenated benzofuran derivative, significantly increased caspase 3/7 activity in both HepG2 and A549 cells, suggesting caspase-dependent apoptosis. mdpi.com
Induction of cell cycle arrest is another important mechanism. Some benzofuran derivatives have been shown to cause G2/M phase arrest in cancer cells. mdpi.com For example, compound 7 induced G2/M phase arrest in HepG2 cells, while compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com
Furthermore, inhibition of tubulin polymerization has been identified as a key molecular target for some of these derivatives. Tubulin is a crucial component of the cytoskeleton and is essential for cell division. A series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were found to inhibit tubulin polymerization, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest in the G2/M phase and apoptosis. nih.gov One of the most active compounds in this series was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com
Anti-inflammatory Efficacy
Derivatives of this compound have demonstrated notable anti-inflammatory potential. Research has shown that these compounds may act through various mechanisms, including the inhibition of key inflammatory enzymes. ontosight.ai For instance, a series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans were assessed for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway. nih.gov The investigation found that while some derivatives showed no effect, others displayed significant inhibitory activity against COX-2. nih.gov
Notably, the derivative substituted with a 4-fluorophenyl group (compound 2c) and one with a 4-methoxyphenyl (B3050149) group (compound 2g) exhibited inhibitory concentrations (IC₅₀) of 2.81 µM and 2.33 µM, respectively. nih.gov In contrast, a derivative with a 3,5-dimethoxyphenyl substitution (compound 2h) was largely inactive against COX-2. nih.gov Further studies have highlighted that novel dispiroheterocycles synthesized from (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one also show promise as potential anti-inflammatory agents. benthamdirect.com The association of imidazoline (B1206853) I2 receptors (I2-IR), for which benzofuran derivatives can be ligands, with inflammation further suggests a potential pathway for the anti-inflammatory effects of this class of compounds. ub.edu
Table 1: COX-2 Inhibitory Activity of 6-Hydroxybenzofuran Derivatives
| Compound | Substituent | COX-2 IC₅₀ (µM) | Source |
|---|---|---|---|
| 2c | 4-fluorophenyl | 2.81 ± 0.70 | nih.gov |
| 2g | 4-methoxyphenyl | 2.33 ± 1.52 | nih.gov |
| 2h | 3,5-dimethoxyphenyl | 99.55 ± 0.65 | nih.gov |
Antiviral Activities (e.g., Anti-influenza, General Antiviral Studies)
The benzofuran scaffold is a structural component of various compounds investigated for antiviral properties. nih.gov Research into 2-hydroxybenzophenones, which can be synthesized from 3-aryl benzofuran-2(3H)-ones, indicates their potential as antiviral agents, including activity against influenza and HIV. beilstein-archives.org
More specifically, a small-molecule antiviral, designated compound 1 (ZHAWOC9045), which features a benzofuran core, has been identified as being active against a range of paramyxoviruses and pneumoviruses, such as measles, Nipah, and canine distemper virus. nih.gov Mechanistic studies suggest that this compound does not prevent viral entry but rather disrupts the viral replication process by targeting a host factor essential for viral genome replication. nih.gov In the realm of anti-influenza research, angelicin (B190584) derivatives, which are structurally related furocoumarins, have been shown to inhibit the ribonucleoprotein (RNP) complex, a key component of the influenza virus's replication machinery. acs.org An optimized derivative from this class demonstrated potent activity against both influenza A (H3N2) and influenza B virus strains. acs.org
Enzyme Inhibitory Activities
N-Myristoyltransferase (NMT) has been identified as a promising therapeutic target for developing new antifungal, antiparasitic, and anticancer agents. researchgate.netresearchgate.net This enzyme is vital for the viability of pathogenic fungi like Candida albicans. researchgate.netnih.gov Molecular docking studies on a series of thirteen novel 1,3-thiazole derivatives based on the 6-hydroxybenzofuran-3(2H)-one structure have pointed to NMT as a potential molecular target. researchgate.netchemfaces.com Further computational research on novel benzofuran-triazole hybrids supported these findings, investigating the binding affinities and interaction modes with NMT to establish preliminary structure-activity relationships (SARs) for future drug development. nih.gov
Derivatives of this compound have been extensively studied as inhibitors of various metabolic enzymes linked to conditions like type 2 diabetes and Alzheimer's disease. nih.govresearchgate.net
α-Glucosidase Inhibition: Several derivatives of 6-hydroxybenzofuran have shown potent α-glucosidase inhibitory activity, a key mechanism for controlling post-prandial hyperglycemia. nih.gov A study of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans revealed that substitutions on the 2-aryl ring significantly influence activity. For example, the 4-fluorophenyl derivative (2c) was a highly potent inhibitor with an IC₅₀ of 0.11 µM, far exceeding the activity of the unsubstituted phenyl derivative (2a), which was inactive. nih.gov Another class of derivatives, 6-hydroxyaurones, also demonstrated strong inhibition, with one compound (aurone 41) showing an IC₅₀ of 30.94 µM. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of 6-Hydroxybenzofuran Derivatives
| Compound | Substituent | α-Glucosidase IC₅₀ (µM) | Source |
|---|---|---|---|
| 2a | Phenyl | Inactive | nih.gov |
| 2b | 3-Fluorophenyl | 4.65 | nih.gov |
| 2c | 4-Fluorophenyl | 0.11 | nih.gov |
| 2g | 4-Methoxyphenyl | 0.56 | nih.gov |
| 2h | 3,5-Dimethoxyphenyl | 0.78 | nih.gov |
| Aurone (B1235358) 41 | (Z)-2-(4-hydroxybenzylidene) | 30.94 | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin (B600854) signaling, making it a prime target for type 2 diabetes therapies. researchgate.netmdpi.com Bioassay-guided fractionation of an extract from Erythrina addisoniae led to the isolation of 2-arylbenzofuran derivatives that inhibit PTP1B, with IC₅₀ values ranging from 13.6 to 17.5 µM. elsevierpure.comkribb.re.kr Additionally, 5-acetyl-2-aryl-6-hydroxybenzo[b]furans were found to be effective PTP1B inhibitors, with the 4-methoxyphenyl derivative (2g) and the 3,5-dimethoxyphenyl derivative (2h) being the most potent in the series. nih.gov A different study focusing on a benzofuran salicylic (B10762653) acid scaffold developed a highly potent inhibitor of Mycobacterium tuberculosis PTPB (mPTPB) with an IC₅₀ of 38 nM. nih.gov
Table 3: PTP1B Inhibitory Activity of 6-Hydroxybenzofuran Derivatives
| Compound | Description | PTP1B IC₅₀ (µM) | Source |
|---|---|---|---|
| Erythrina addisoniae deriv. 1 | 2-[2′,4′-dihydroxy-3′-(3-methylbut-2-enyl)phenyl]-6-hydroxybenzofuran | 13.6 ± 1.1 | elsevierpure.comkribb.re.kr |
| Erythrina addisoniae deriv. 2 | 2-[2′-methoxy-4′-hydroxy-5′-(3-methylbut-2-enyl)phenyl]-6-hydroxybenzofuran | 17.5 ± 1.2 | elsevierpure.comkribb.re.kr |
| 2g | 5-acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furan | 15.20 | nih.gov |
| 2h | 5-acetyl-2-(3,5-dimethoxyphenyl)-6-hydroxybenzo[b]furan | 17.30 | nih.gov |
β-Secretase (BACE1) Inhibition: The inhibition of β-secretase is a key strategy in reducing the production of amyloid-β peptides associated with Alzheimer's disease. google.com The evaluation of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans revealed moderate inhibitory activity against β-secretase for derivatives substituted with 4-methoxyphenyl (2g, IC₅₀ = 27.30 µM) and 3,5-dimethoxyphenyl (2h, IC₅₀ = 25.80 µM) groups. nih.gov Other derivatives in the same series, particularly those with halogenophenyl or tolyl groups, were found to be inactive. nih.gov
Imidazoline I2 receptors (I2-IR) are implicated in several neurological conditions, and ligands targeting these receptors are of significant research interest. wikipedia.org The derivative 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been established as a selective, high-affinity radioligand for studying I2-IR. nih.govnih.gov A study of benzofuranyl-2-imidazole derivatives reported their binding affinity for human brain I2-IR. ub.edukuleuven.be Notably, 2-(6-hydroxybenzofuran-2-yl)-1H-imidazole (compound 6c) showed significant binding affinity, although the data fit a complex binding model. kuleuven.be These findings underscore the potential of the 6-hydroxybenzofuran scaffold in designing ligands for I2-IR, which could have applications in neurodegenerative disease research. kuleuven.be
Table 4: Imidazoline I2 Receptor Binding Affinity of Benzofuran Derivatives
| Compound | Description | I₂-IR pKi (High Affinity) | I₂-IR pKi (Low Affinity) | Source |
|---|---|---|---|---|
| 2-BFI | 2-(2-Benzofuranyl)-2-imidazoline | 9.08 ± 0.22 | 7.15 ± 0.31 | kuleuven.be |
| LSL60101 (5a) | 2-(Benzofuran-2-yl)-1H-imidazole | 8.17 ± 0.19 | 6.02 ± 0.10 | kuleuven.be |
| 6b | 2-(5-Hydroxybenzofuran-2-yl)-1H-imidazole | 9.57 ± 0.63 | 4.6 ± 0.25 | kuleuven.be |
| 6c | 2-(6-Hydroxybenzofuran-2-yl)-1H-imidazole | - | 5.48 ± 0.11 (one-site fit) | ub.edukuleuven.be |
Other Noteworthy Biological Activities (e.g., Antioxidant, Anticonvulsant Properties)
Antioxidant Properties: The 6-hydroxybenzofuran scaffold is a feature in many natural and synthetic compounds with antioxidant activity. mdpi.comscispace.com The antioxidant capacity of several derivatives has been confirmed through methods like the DPPH free-radical scavenging assay. nih.gov In one study, the 5-acetyl-2-(4-fluorophenyl)-6-hydroxybenzo[b]furan derivative (2c) showed more potent antioxidant activity (IC₅₀ = 9.8 µM) than the ascorbic acid standard (IC₅₀ = 10.72 µM). nih.gov The unsubstituted phenyl derivative (2a) also showed significant activity (IC₅₀ = 12.15 µM). nih.gov The presence of one or more hydroxyl groups on the aromatic ring of the benzofuran-2-one framework is a key feature for this activity. mdpi.com
Anticonvulsant Properties: A study on novel 1,3-thiazole derivatives of 6-hydroxybenzofuran-3(2H)-one revealed significant anticonvulsant activity. researchgate.net Seven compounds from this series showed noteworthy efficacy in the pentylenetetrazole (PTZ) seizure model, with median effective doses (ED₅₀) of less than or equal to 20 mg/kg. This potency was approximately seven times lower than that of the reference drug, ethosuximide. Importantly, these active compounds did not impair the motor skills of the animals in the rotarod test, indicating a favorable profile. researchgate.net
Structure Activity Relationship Sar and Mechanistic Investigations
Elucidation of Crucial Pharmacophores and Substructural Requirements for Biological Activity
The benzofuran (B130515) ring system is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For derivatives of 6-hydroxybenzofuran-2(3H)-one, the core bicyclic structure is a fundamental requirement for their bioactivity.
Correlating Substituent Effects with Biological Potency
The biological activity of this compound derivatives can be finely tuned by the strategic placement of different functional groups on the core scaffold. The nature of these substituents directly influences the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect their pharmacokinetic and pharmacodynamic profiles.
Influence of Halogenation, Alkyl, and Aryl Substituents on Activity
The introduction of halogen atoms, as well as alkyl and aryl groups, to the this compound backbone has been shown to have a profound impact on biological activity.
Halogenation: The addition of halogens such as fluorine, bromine, and chlorine to derivatives has consistently been shown to enhance their biological, particularly antimicrobial and anticancer, activities. Microbiological screening of a series of novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles revealed that derivatives containing fluorine and bromine substituents on the phenyl ring were among the most active antimicrobial compounds biocrick.comresearchgate.net. This increased activity is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity nih.gov. In some cases, the position of the halogen on the benzofuran ring is a critical factor in determining its biological effect nih.gov. It has been observed that halogenation can lead to a significant increase in anticancer activity nih.gov.
Below is a table summarizing the observed effects of different substituents on the antimicrobial activity of this compound derivatives.
| Substituent Type | Specific Substituent | Position of Substitution | Observed Effect on Antimicrobial Activity | Reference |
| Halogen | Fluorine | Phenyl ring of a 1,3-thiazole substituent | Increased activity | biocrick.comresearchgate.net |
| Halogen | Bromine | Phenyl ring of a 1,3-thiazole substituent | Increased activity | biocrick.comresearchgate.net |
| Hydrogen | - | Phenyl ring of a 1,3-thiazole substituent | High activity | biocrick.comresearchgate.net |
Importance of the Hydroxyl Group in Activity Modulation
The phenolic hydroxyl group at the C-6 position of the benzofuranone core is a critical determinant for the biological activity of this class of compounds. Several studies have underscored its importance, particularly in mediating antibacterial effects.
Research on a series of 3-methanone-6-substituted-benzofuran derivatives demonstrated that compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against a range of bacterial strains nih.gov. In contrast, blocking this hydroxyl group led to a loss of antibacterial activity, indicating that the 6-hydroxyl group is essential for this specific biological action researchgate.net. The hydrogen-donating capability of the phenolic hydroxyl group is thought to facilitate favorable interactions with biological targets nih.gov. This group can participate in hydrogen bonding with amino acid residues in the active site of enzymes or receptors, thereby contributing to the binding affinity and specificity of the compound.
Stereochemical Considerations in Structure-Activity Relationships
While the influence of stereochemistry on the biological activity of this compound itself has not been extensively detailed, the principles of stereoisomerism are fundamental in drug design and action. For many chiral compounds, different enantiomers can exhibit distinct pharmacological and toxicological profiles.
In derivatives of the broader benzofuran class, the stereochemistry at chiral centers can be pivotal for biological activity. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions with drug molecules. For instance, in a series of 2,3-dihydro-1-benzofuran derivatives acting as cannabinoid receptor 2 agonists, the activity was found to reside in a single enantiomer. This highlights that a specific three-dimensional arrangement of the molecule is necessary for effective binding to the receptor. The differential activity of stereoisomers often arises from the fact that only one enantiomer can achieve the optimal orientation for interaction with the active site of a biological target.
Computational Chemistry and Molecular Modeling Insights
Computational approaches, particularly molecular docking, have become indispensable tools for elucidating the potential mechanisms of action of bioactive compounds and for guiding the design of new, more potent derivatives.
Molecular Docking Analysis for Receptor Binding and Target Validation
Molecular docking studies have been instrumental in identifying potential biological targets for derivatives of this compound and in providing insights into their binding modes at the molecular level.
For a series of novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles, molecular docking simulations suggested that N-myristoyltransferase (NMT) is a possible target for their antimicrobial activity biocrick.comresearchgate.net. NMT is an essential enzyme in fungi and protozoa, making it an attractive target for the development of novel antifungal drugs researchgate.netkg.ac.rs. Docking studies revealed that these derivatives could fit into the active site of NMT, with some showing a more favorable affinity than the native ligand researchgate.net.
Another potential target identified through molecular docking for 6-hydroxybenzofuran (B80719) derivatives is Glucosamine-6-phosphate (GlcN-6-P) synthase . This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition can lead to antibacterial effects. Docking analyses of 6-hydroxybenzofuran derivatives with GlcN-6-P synthase have shown that these compounds can bind to the active site with minimum binding energy and good affinity, suggesting they may act as inhibitors of this enzyme . The interactions often involve hydrogen bonding with key amino acid residues within the active site of the enzyme.
The following table provides a summary of the potential targets for this compound derivatives as identified by molecular docking studies.
| Potential Target Enzyme | Biological Function | Key Findings from Docking Studies | Reference |
| N-myristoyltransferase (NMT) | Catalyzes protein N-myristoylation, essential for fungal growth. | Derivatives show favorable affinity to the active site, suggesting potential inhibition. | biocrick.comresearchgate.netkg.ac.rs |
| Glucosamine-6-phosphate (GlcN-6-P) synthase | Involved in the biosynthesis of the bacterial cell wall. | Derivatives exhibit minimum binding energy and good affinity towards the target protein. |
These computational insights, combined with experimental data, provide a robust framework for the rational design and optimization of this compound derivatives as potential therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR/3D-QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new molecules and optimizing lead compounds in drug discovery. For benzofuran derivatives, QSAR studies have been employed to identify key molecular descriptors that govern their biological effects, such as antimicrobial or anticancer activities.
A typical QSAR study on benzofuran derivatives involves calculating a range of molecular descriptors, which can be categorized as constitutional, topological, electrostatic, and quantum-chemical, among others. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation that links these descriptors to the observed activity. derpharmachemica.com For instance, a QSAR model for arylbenzofuran derivatives identified descriptors related to the count of specific atoms and bond types as being crucial for their H3-receptor antagonist activity. derpharmachemica.com
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com A 3D-QSAR study on dibenzofuran (B1670420) derivatives identified a pharmacophore model with ring aromatic, hydrophobic, and hydrogen bond acceptor features as essential for potent inhibitory activity. nih.gov
| Descriptor Type | Example Descriptor | Significance in Activity Prediction |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Relates to the size and bulk of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | Influences membrane permeability and transport properties. |
| Electrostatic | Dipole Moment | Describes the polarity of the molecule, affecting interactions with polar targets. |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in chemical reactions. |
| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA) | Identifies spatial regions where bulk or charge influences binding affinity. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be assessed. In silico ADMET prediction tools have become essential for early-stage evaluation, helping to identify potential liabilities and reduce late-stage attrition in drug development. researchgate.net These computational models use the chemical structure of a compound like this compound to predict its behavior within a biological system. nih.gov
Absorption: This parameter predicts how well the compound will be absorbed into the bloodstream, typically after oral administration. Key factors include intestinal absorption and cell permeability (e.g., Caco-2 permeability).
Distribution: This relates to how the compound spreads throughout the body's fluids and tissues. Important predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Compounds that are highly bound to plasma proteins have lower free concentrations available to exert their effects. nih.gov
Metabolism: This aspect focuses on the chemical transformation of the compound by metabolic enzymes, primarily the cytochrome P450 (CYP) family. Predictions often include whether the compound is a substrate or inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. nih.gov
Excretion: This predicts the pathways by which the compound and its metabolites are removed from the body.
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
For this compound, in silico models would analyze its physicochemical properties—such as logP (lipophilicity), molecular weight, and polar surface area—to forecast its ADMET profile. The presence of a hydroxyl group and a lactone ring would significantly influence these predictions, particularly regarding solubility, hydrogen bonding capacity, and potential metabolic pathways.
| ADMET Parameter | Predicted Property/Endpoint | Significance for Pharmacokinetics |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if the compound can reach central nervous system targets. |
| Metabolism | CYP2D6 Inhibition | Predicts the risk of drug-drug interactions with other medications metabolized by this enzyme. nih.gov |
| Excretion | Total Clearance | Influences the dosing frequency and half-life of the compound. |
| Toxicity | hERG Inhibition | Assesses the risk of drug-induced cardiotoxicity. |
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. physchemres.org These methods are used to understand the intrinsic properties of a compound like this compound at a sub-atomic level, which helps in elucidating its potential mechanism of action.
Key parameters derived from these calculations include:
Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. physchemres.org This optimized geometry is the foundation for further calculations and docking studies.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets, such as receptor binding sites or enzyme active sites.
Bond Dissociation Energy (BDE): For compounds with potential antioxidant activity, the BDE of an O-H bond, for example, can be calculated. A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals. rsc.orgresearchgate.net
For this compound, quantum calculations would likely focus on the reactivity of the phenolic hydroxyl group and the lactone ring. The results would help predict its susceptibility to metabolic reactions, its ability to form hydrogen bonds, and its potential to engage in electron transfer processes, all of which are fundamental to its biological function. researchgate.net
| Calculated Parameter | Definition | Mechanistic Implication |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity as an electron donor in reactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |
| MEP Surface | Molecular Electrostatic Potential mapped onto the electron density surface | Identifies sites for electrostatic interactions, hydrogen bonding, and reactivity with biomolecules. |
Proposed Molecular Mechanisms of Action (Derived from SAR and Computational Data)
Based on structure-activity relationship studies and computational analyses of this compound and related derivatives, a primary proposed molecular mechanism involves the inhibition of specific microbial enzymes. Molecular docking studies have identified N-myristoyltransferase (NMT) as a potential target. biocrick.com
N-myristoyltransferase is an enzyme crucial for the survival of various fungi and protozoa. It catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This process, known as N-myristoylation, is essential for protein trafficking, signal transduction, and maintaining structural integrity. Inhibition of NMT disrupts these vital cellular functions, leading to cell death, which makes it an attractive target for antimicrobial agents.
Computational docking simulations suggest that the this compound scaffold can fit within the active site of NMT. The proposed binding mode likely involves key interactions:
The hydroxyl group at the 6-position can act as a hydrogen bond donor or acceptor, anchoring the molecule to specific amino acid residues in the enzyme's active site.
The lactone ring and the fused aromatic ring can engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket.
SAR studies on related benzofuran derivatives support this hypothesis. For example, the antimicrobial activity of certain derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. biocrick.com Derivatives containing fluorine or bromine substituents have shown enhanced activity, suggesting that electronic and steric factors play a significant role in the interaction with the target enzyme. biocrick.com The insights from QSAR models further reinforce the importance of specific physicochemical properties for potent activity, guiding the rational design of more effective NMT inhibitors based on the this compound core.
Future Perspectives and Therapeutic Development
Prospects of 6-Hydroxybenzofuran-2(3H)-one and its Analogues in Drug Discovery and Development Pipelines
The benzofuranone core, a key structural feature of this compound, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This class of compounds is present in numerous natural products and synthetic molecules that exhibit a wide range of biological activities. rsc.org Several approved medications are derived from the broader benzofuran (B130515) family, including the antiarrhythmic drug amiodarone (B1667116) and the antibacterial agent fumimycin, underscoring the therapeutic potential inherent in this structural motif. rsc.orgbepls.comoregonstate.edu
Analogues of this compound have shown promise in several therapeutic areas, positioning them as valuable starting points in drug discovery pipelines. Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. biocrick.com Furthermore, related benzofuran-3(2H)-one derivatives have been identified as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), a target for protecting pancreatic islet β-cells from apoptosis, suggesting a potential therapeutic strategy for diabetes. nih.govsemanticscholar.org In another line of research, 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), with demonstrated efficacy in preclinical models of neuropathic pain. nih.gov
Molecular docking studies on certain this compound derivatives have suggested that their antimicrobial effects may be mediated through the inhibition of N-myristoyltransferase (NMT), a crucial enzyme in various pathogens. biocrick.com The versatility of the benzofuranone scaffold allows for the development of compounds targeting diverse biological pathways, making it an attractive candidate for further investigation and progression through the preclinical stages of drug development.
Strategies for Lead Optimization and Analogue Design in Medicinal Chemistry
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, various medicinal chemistry strategies can be employed to design improved analogues.
Computational and Structure-Based Design: Modern drug design heavily relies on computational methods. Molecular docking, which was used to identify the potential target of antimicrobial derivatives of this compound, can also guide the design of new analogues with predicted higher binding affinities. biocrick.com More advanced techniques like Free Energy Perturbation (FEP) calculations can provide quantitative predictions of binding affinity changes upon structural modification, thereby prioritizing the synthesis of the most promising compounds. nih.gov Ligand-steered modeling has also been successfully used to predict the binding mode of 2,3-dihydro-1-benzofuran derivatives to the CB2 receptor, facilitating the design of more potent agonists. nih.gov
Analogue Synthesis: The synthesis of diverse analogues is central to exploring the chemical space around the this compound scaffold. Various synthetic methodologies have been developed for the efficient construction of substituted benzofuranones. oregonstate.eduresearchgate.net These methods allow for the introduction of a wide array of substituents to probe interactions with the biological target and modulate physicochemical properties like solubility and metabolic stability.
The table below summarizes various analogue designs based on the benzofuranone scaffold and their corresponding therapeutic targets.
| Scaffold/Analogue Class | Therapeutic Target | Potential Indication |
| Thiazole (B1198619) derivatives of this compound | N-myristoyltransferase (NMT) | Infectious Diseases |
| Substituted benzofuran-3(2H)-ones | Death-associated protein kinase 2 (DRAK2) | Diabetes |
| 2,3-Dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) | Neuropathic Pain |
Addressing Challenges in Therapeutic Application and Development
Despite the promise of the this compound scaffold, several challenges must be addressed to translate its potential into viable therapeutic agents. These challenges are common in the broader field of drug development and encompass pharmacokinetics, pharmacodynamics, and safety.
Improving "Drug-like" Properties: A primary challenge is optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of lead compounds. Properties such as aqueous solubility, membrane permeability, and metabolic stability are crucial for achieving adequate bioavailability and a desirable duration of action. For example, efforts to develop benzofuran-based CB2 agonists from a different chemical series were specifically aimed at improving their drug-like properties. nih.gov Strategies to address these issues for this compound analogues include the introduction of polar functional groups to enhance solubility or the modification of metabolically liable sites to improve stability.
Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target is paramount to minimizing the risk of off-target effects and associated toxicities. As the benzofuranone scaffold can interact with multiple biological targets, careful analogue design is required to ensure specificity. The development of DRAK2 inhibitors from this class involved screening against a panel of other kinases to confirm their selectivity profile. nih.gov
Scalable Synthesis: For a drug candidate to be commercially viable, a robust and scalable synthetic route is necessary. While several methods exist for synthesizing benzofuranones, these may need to be adapted and optimized to be cost-effective and suitable for large-scale production under Good Manufacturing Practice (GMP) standards.
Emerging Research Avenues and Interdisciplinary Directions for this compound Research
The future of research on this compound is poised to benefit from emerging technologies and interdisciplinary collaborations.
Exploration of New Therapeutic Targets: The demonstrated activity of its analogues against targets in infectious disease, diabetes, and pain suggests that the this compound scaffold has the potential to be adapted for other therapeutic areas. High-throughput screening of compound libraries containing these derivatives against a wide array of biological targets could uncover novel activities in areas such as oncology, inflammation, and neurodegenerative diseases. rsc.org
Chemical Biology and Probe Development: Potent and selective inhibitors derived from the this compound scaffold can serve as valuable chemical probes to investigate complex biological pathways. For example, the developed DRAK2 inhibitors are instrumental in studying the role of this kinase in β-cell apoptosis and could help elucidate new aspects of diabetes pathology. semanticscholar.org
Integration of Artificial Intelligence (AI): The integration of AI and machine learning into the drug discovery process can accelerate the optimization of this compound analogues. AI algorithms can analyze existing SAR data to predict the activity of novel, virtual compounds, helping to prioritize synthetic efforts and reduce the time and cost associated with the hit-to-lead and lead optimization phases. enzymlogic.com
Q & A
Q. Methodological Guidance
- HPLC-DAD : C18 column (5 μm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (70:30), retention time ~8.2 min .
- LC-MS/MS : MRM transitions m/z 151 → 123 (quantifier) and 151 → 95 (qualifier) with ESI− ionization for enhanced sensitivity (LOQ = 0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
